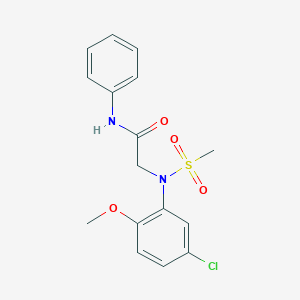
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide is an organic compound with a complex structure that includes a chloro, methoxy, and methylsulfonyl group attached to an aniline moiety, which is further connected to a phenylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 2-methoxyaniline to introduce a nitro group.
Reduction: Reduction of the nitro group to form 2-methoxyaniline.
Chlorination: Chlorination of 2-methoxyaniline to introduce a chloro group.
Sulfonation: Sulfonation to introduce the methylsulfonyl group.
Acylation: Acylation with phenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-methoxy-4-(methylsulfonyl)aniline: Shares similar functional groups but lacks the phenylacetamide moiety.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a similar core structure but with different substituents.
Uniqueness
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H17ClN2O4S |
|---|---|
Peso molecular |
368.8g/mol |
Nombre IUPAC |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-phenylacetamide |
InChI |
InChI=1S/C16H17ClN2O4S/c1-23-15-9-8-12(17)10-14(15)19(24(2,21)22)11-16(20)18-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,20) |
Clave InChI |
HLSMXVINVRSVDG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,5-dimethoxy(methylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B411477.png)
![2-{2-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411479.png)
![N-(2,4-dimethoxyphenyl)-2-{2-ethyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411480.png)
![Ethyl 4-({[2,5-dimethoxy(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411483.png)
![N-allyl-2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B411485.png)
![2-[4-methoxy(methylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411486.png)
![2-[2-chloro(phenylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411487.png)
![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B411490.png)
![2-[4-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)propanamide](/img/structure/B411493.png)
![N-(4-ethoxyphenyl)-2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B411494.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B411495.png)
![2-[3-chloro-4-methyl(methylsulfonyl)anilino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B411496.png)
![N-allyl-2-{2-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411497.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B411499.png)
